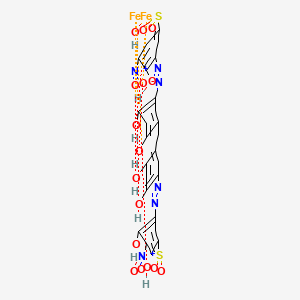
(mu-((3,3'-(Methylenebis((4,6-dihydroxy-m-phenylene)azo))bis(4-hydroxy-5-nitrobenzenesulphonato))(6-)))diiron
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-5-nitrobenzenesulfonato]]]diiron is a complex coordination compound featuring iron atoms coordinated with azo and sulfonate groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-5-nitrobenzenesulfonato]]]diiron typically involves the reaction of iron salts with azo compounds under controlled conditions. The reaction is carried out in an aqueous medium, often at elevated temperatures to ensure complete reaction and formation of the desired complex.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in a pure form.
化学反应分析
Types of Reactions::
- Oxidation: The compound can undergo oxidation reactions, where the iron centers are oxidized to higher oxidation states.
- Reduction: It can also be reduced, leading to changes in the oxidation state of the iron atoms.
- Substitution: The azo and sulfonate groups can participate in substitution reactions, where other ligands replace these groups.
- Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
- Reduction: Reducing agents such as sodium borohydride or hydrazine are often used.
- Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state iron complexes, while reduction may produce lower oxidation state complexes.
科学研究应用
Chemistry::
- Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
- Employed in the synthesis of other complex coordination compounds.
- Studied for its potential interactions with biological molecules, which could lead to applications in bioinorganic chemistry.
- Investigated for its potential use in medical imaging and as a therapeutic agent due to its unique chemical properties.
- Utilized in the production of dyes and pigments due to its vibrant color.
- Applied in materials science for the development of new materials with specific electronic or magnetic properties.
作用机制
The mechanism by which [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-5-nitrobenzenesulfonato]]]diiron exerts its effects involves coordination chemistry principles. The iron centers can undergo redox reactions, facilitating electron transfer processes. The azo and sulfonate groups can interact with various substrates, leading to catalytic activity. The molecular targets and pathways involved depend on the specific application, such as catalysis or interaction with biological molecules.
相似化合物的比较
Similar Compounds::
- [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxybenzenesulfonato]]]diiron: Similar structure but lacks the nitro groups.
- [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-3-nitrobenzenesulfonato]]]diiron: Similar structure with nitro groups in different positions.
Uniqueness: The presence of nitro groups in [Mu-[3,3’-[methylenebis[(4,6-dihydroxy-m-phenylene)azo]]bis[4-hydroxy-5-nitrobenzenesulfonato]]]diiron imparts unique electronic properties, making it distinct from other similar compounds
属性
CAS 编号 |
85392-58-1 |
|---|---|
分子式 |
C25H18Fe2N6O16S2 |
分子量 |
834.3 g/mol |
IUPAC 名称 |
3-[[5-[[2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulfophenyl)diazenyl]phenyl]methyl]-2,4-dihydroxyphenyl]diazenyl]-4-hydroxy-5-nitrobenzenesulfonic acid;iron |
InChI |
InChI=1S/C25H18N6O16S2.2Fe/c32-20-8-22(34)14(26-28-16-4-12(48(42,43)44)6-18(24(16)36)30(38)39)2-10(20)1-11-3-15(23(35)9-21(11)33)27-29-17-5-13(49(45,46)47)7-19(25(17)37)31(40)41;;/h2-9,32-37H,1H2,(H,42,43,44)(H,45,46,47);; |
InChI 键 |
ZFVDBIKQBZBCJR-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C=C(C(=C1N=NC2=C(C=C(C(=C2)CC3=CC(=C(C=C3O)O)N=NC4=C(C(=CC(=C4)S(=O)(=O)O)[N+](=O)[O-])O)O)O)O)[N+](=O)[O-])S(=O)(=O)O.[Fe].[Fe] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



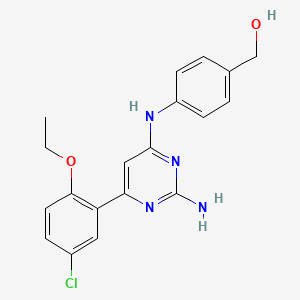

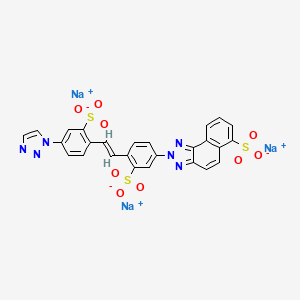
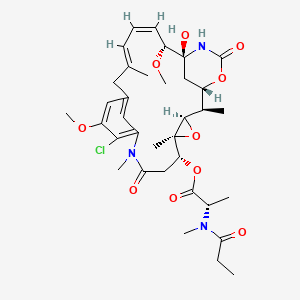
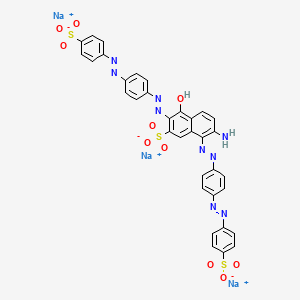
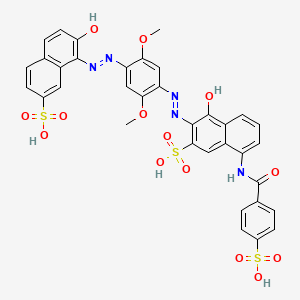
![2-[2-(2-Hydroxyethoxy)ethoxy]ethanol;pentanedioic acid](/img/structure/B12719469.png)
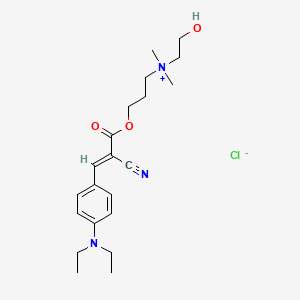
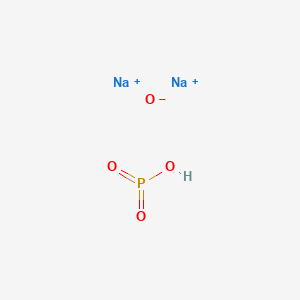
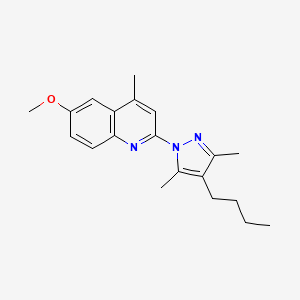
![4-[(4aR,11aR)-1,3,4,4a,5,6,11,11a-octahydropyrido[4,3-b]carbazol-2-yl]-1-(4-fluorophenyl)butan-1-one;(E)-but-2-enedioic acid](/img/structure/B12719488.png)
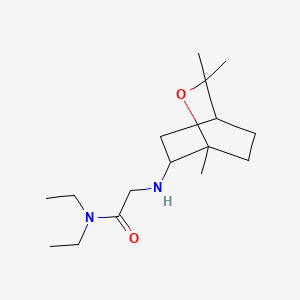
![2-[4-[3-(2-chlorophenoxy)-2-hydroxypropyl]piperazin-1-yl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12719519.png)
